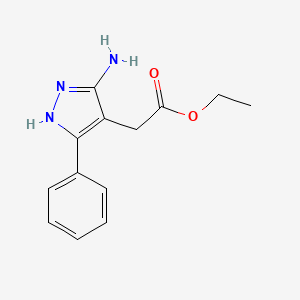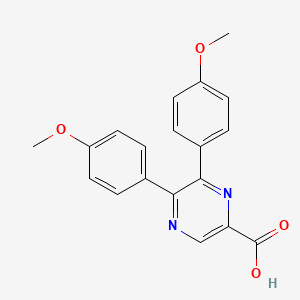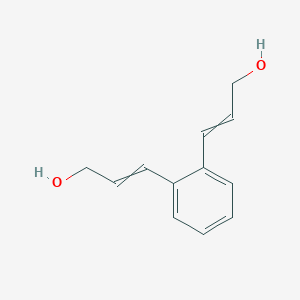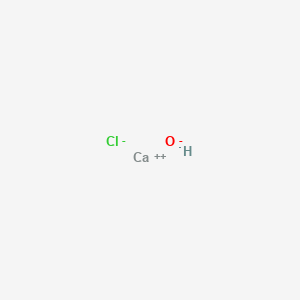
2-Methyl-1-phenyloctan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyloctan-1-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a methyl group on an octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyloctan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5CH3+C8H15ClOAlCl3C15H22O+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-Methyl-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 for nitration, SO3 for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Methyl-1-phenyloctanoic acid.
Reduction: 2-Methyl-1-phenyloctanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2-Methyl-1-phenyloctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism of action of 2-Methyl-1-phenyloctan-1-one involves its interaction with various molecular targets The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products
類似化合物との比較
Similar Compounds
2-Methyl-1-phenylbutan-1-one: Similar structure but with a shorter carbon chain.
2-Methyl-1-phenylhexan-1-one: Similar structure but with a different carbon chain length.
2-Methyl-1-phenylpropan-1-one: Similar structure but with an even shorter carbon chain.
Uniqueness
2-Methyl-1-phenyloctan-1-one is unique due to its specific carbon chain length and the position of the methyl and phenyl groups. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.
特性
| 132719-12-1 | |
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
2-methyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-7-10-13(2)15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChIキー |
WDRILHACDBYYPM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)



![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)




